molecular formula C7H5N5O2 B1634021 2-(4-Nitrophenyl)tetrazole

2-(4-Nitrophenyl)tetrazole

Cat. No. B1634021
M. Wt: 191.15 g/mol
InChI Key: NJLAQWFIXLFBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)tetrazole is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5H

InChI Key

NJLAQWFIXLFBKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=CN=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2N=CN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (20 g), potassium carbonate (23.5 g) and 1H-tetrazole (12 g) in dimethylformamide (60 ml) was heated to 100° under nitrogen for 24 h. On cooling, the solvent was evaporated and the residue taken up in water, extracted with dichloromethane (4×100 ml), dried (Na2SO4) and evaporated to give an orange solid. This was purified by FCC (cyclohexane/ethyl acetate (3:1)) to give the title compound as a solid (6.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1H-tetrazole in acetonitrile solution (0.45M, 19 mL, 8.5 mmol) was combined with 4-fluoro-nitrobenzene (1 g, 7.09 mmol) in a 40 mL pressure tube, followed by addition of potassium carbonate. The tube was sealed and heated at 110° C. overnight (caution: build-up of pressure possible; use a safety shield). Pressure buildup was observed. The pressure was released carefully. The reaction was concentrated to dryness and diluted with water. The aqueous mixture was extracted 4 times with DCM. The combine organic layers were dried over sodium sulfate, filtered, concentrated and purified by column chromatography through a 40 gram biotage silica gel cartridge eluted with 5-20% ethyl acetate/hexanes (gradient) to give the product as white solid. LRMS talc: 191.0; obs: 192.3 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Fluoronitrobenzene (2 g, 0.014 mol), tetrazole (1 g, 0.014 mol), potassium carbonate (1.96 g, 0.014 mol) were dissolved in DMSO (50 ml) and stirred at 90° C. for 24 h under dry conditions. The yellow suspension was poured into water (150 ml), the resulting yellow solid filtered of and dried in vacuo to afford the title compound (831 mg, 31%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 4-fluoronitrobenzene (2 g) and tetrazole (1 g) as described in Description 61 as a yellow solid (0.83 g, 31%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
61
Quantity
0.83 g
Type
reactant
Reaction Step Two

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